molecular formula C21H20N6O3 B14085498 N-(4-hydroxyquinazolin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

N-(4-hydroxyquinazolin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Cat. No.: B14085498
M. Wt: 404.4 g/mol
InChI Key: WISCGQDZEGCXOS-UHFFFAOYSA-N
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Description

N-(4-hydroxyquinazolin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both quinazoline and benzotriazine moieties, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyquinazolin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Moiety: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinazoline ring.

    Formation of the Benzotriazine Moiety: This can be synthesized from suitable aromatic precursors through diazotization and subsequent cyclization.

    Coupling Reaction: The quinazoline and benzotriazine intermediates can be linked through a suitable linker, such as a hexanamide chain, using amide bond formation reactions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyquinazolin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the quinazoline ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the benzotriazine moiety can be reduced to form a hydroxyl derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazoline and benzotriazine derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-hydroxyquinazolin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as cancer therapeutics.

    Benzotriazine Derivatives: Compounds like tirapazamine, which is used as a hypoxia-activated prodrug in cancer therapy.

Uniqueness

N-(4-hydroxyquinazolin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is unique due to its combination of quinazoline and benzotriazine moieties, which may confer distinct chemical and biological properties compared to other compounds in these classes.

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-oxo-3H-quinazolin-6-yl)hexanamide

InChI

InChI=1S/C21H20N6O3/c28-19(24-14-9-10-17-16(12-14)20(29)23-13-22-17)8-2-1-5-11-27-21(30)15-6-3-4-7-18(15)25-26-27/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,24,28)(H,22,23,29)

InChI Key

WISCGQDZEGCXOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC4=C(C=C3)N=CNC4=O

Origin of Product

United States

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